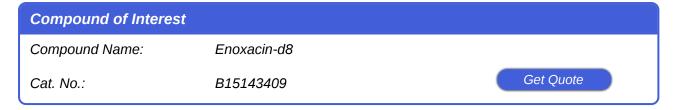


Enoxacin-d8 Solubility in Organic Solvents: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Enoxacin-d8** in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Enoxacin. This extrapolation is based on the high structural similarity between the two molecules, where the deuterium labeling is not expected to significantly alter the physicochemical properties, including solubility.

Understanding Enoxacin-d8

Enoxacin-d8 is a deuterated form of Enoxacin, a broad-spectrum fluoroquinolone antibiotic. It is structurally related to nalidixic acid[1]. The deuteration is specifically on the piperazinyl ring. Enoxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[2].

Chemical Structure of Enoxacin-d8:

Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the available solubility data for Enoxacin in various organic



solvents. It is important to note that "slightly soluble" is a qualitative description and the quantitative values for DMSO show some variability in the literature.

| Solvent | Solubility | Remarks |
|---------------------------|---------------------------|------------------------------------------------------------------------------|
| Dimethyl Sulfoxide (DMSO) | 32 mg/mL[3] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended[3]. |
| Dimethylformamide (DMF) | ~15 mg/mL | - |
| Methanol | Slightly soluble[4][5][6] | - |
| Chloroform | Slightly soluble[4][5][6] | - |
| Ethanol | Insoluble[3] | - |
| Water | Insoluble[3] | - |
| 1 M Sodium Hydroxide | 50 mg/mL[4][5][6] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable in vitro and in vivo studies. The two most common methods for solubility assessment in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery for rapid screening of compound solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated DMSO stock solution into an aqueous buffer.

Methodology:

• Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO[7].



- Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the calibration curve.
- Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-5 μ L) to the wells of a microtiter plate[8].
- Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility[9].
- Incubation and Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur and reach a state of pseudo-equilibrium[8].
- Separation of Precipitate: Separate the undissolved solid from the saturated solution. This
 can be achieved by:
 - Filtration: Using a filter plate (e.g., 96-well format with a suitable pore size)[9].
 - Centrifugation: Centrifuging the plate at high speed and collecting the supernatant.
- Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method:
 - UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax and determine the concentration using a pre-established calibration curve[8].
 - LC-MS/MS: Provides higher sensitivity and selectivity, especially for compounds with low UV absorbance or interfering substances[7][10].
- Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a given solvent and is typically used in later stages of drug development.



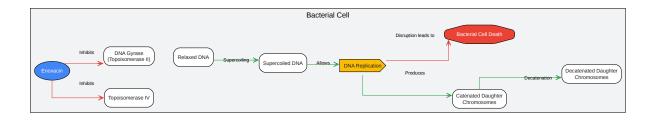
Methodology:

- Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., organic solvent or buffer) in a sealed vial or flask.
- Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound[11].
- Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step and can be done by:
 - \circ Filtration: Using a syringe filter with a chemically compatible membrane of a small pore size (e.g., 0.22 μ m).
 - Centrifugation: Centrifuging the sample at high speed and carefully collecting the supernatant.
- Quantification: Dilute the saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
- Data Analysis: The thermodynamic solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or μM).

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enoxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.





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Caption: Mechanism of action of Enoxacin.

This guide provides a foundational understanding of the solubility characteristics of **Enoxacin-d8**, based on the available data for Enoxacin. For precise quantitative analysis, it is recommended that researchers perform solubility studies using the detailed protocols provided.

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- To cite this document: BenchChem. [Enoxacin-d8 Solubility in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143409#enoxacin-d8-solubility-in-different-organic-solvents]

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